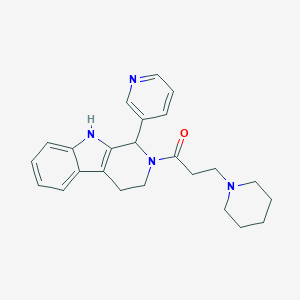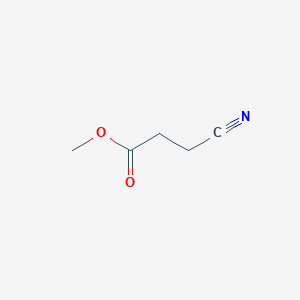
Methyl 2-ethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethylpiperidine-1-carboxylate, also known as Mepivacaine, is a local anesthetic that is commonly used in dental procedures, epidurals, and surgical operations. Mepivacaine is a member of the amide class of local anesthetics and is similar to lidocaine in its mechanism of action. In
Mechanism of Action
Methyl 2-ethylpiperidine-1-carboxylate works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to sodium channels in the nerve cell membrane, preventing the influx of sodium ions and the subsequent depolarization of the cell. This prevents the nerve from transmitting pain signals to the brain, resulting in local anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic toxicity and is rapidly metabolized in the liver. It has a shorter duration of action compared to other local anesthetics, which may be advantageous in certain clinical settings. This compound has also been shown to have minimal effects on cardiovascular function, making it a safe choice for patients with cardiovascular disease.
Advantages and Limitations for Lab Experiments
Methyl 2-ethylpiperidine-1-carboxylate is commonly used in research studies to investigate the mechanism of action of local anesthetics and their effects on the nervous system. Its shorter duration of action may be advantageous in certain experimental settings, allowing for more precise timing of interventions. However, its limited duration of action may also be a limitation in some experiments, requiring repeated injections to maintain anesthesia.
Future Directions
There are several future directions for research on Methyl 2-ethylpiperidine-1-carboxylate. One area of interest is the development of new formulations that prolong its duration of action. Another area of interest is the investigation of its effects on different types of nerve fibers and the development of more selective local anesthetics. Additionally, the use of this compound in combination with other drugs for pain management is an area of ongoing research.
Synthesis Methods
The synthesis of Methyl 2-ethylpiperidine-1-carboxylate involves the reaction of 2-ethylpiperidine with methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting product, this compound, is then reacted with N-methyl-2,6-dimethylaniline in the presence of a reducing agent such as sodium borohydride to produce this compound.
Scientific Research Applications
Methyl 2-ethylpiperidine-1-carboxylate has been extensively studied for its use in local anesthesia. It has been shown to be effective in reducing pain during dental procedures, epidurals, and surgical operations. This compound is also used in research studies to investigate the mechanism of action of local anesthetics and their effects on the nervous system.
properties
CAS RN |
114523-78-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-8-6-4-5-7-10(8)9(11)12-2/h8H,3-7H2,1-2H3 |
InChI Key |
ZBTFSRFAJHEWDP-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)OC |
Canonical SMILES |
CCC1CCCCN1C(=O)OC |
synonyms |
1-Piperidinecarboxylic acid, 2-ethyl-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)










![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)